2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
Overview
Description
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole is a unique organic compound belonging to the imidazole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:
Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.
Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.
Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.
Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation Products: : Formation of dibrominated imidazole derivatives.
Reduction Products: : Formation of brominated amine derivatives.
Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:
Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.
Industry: : Employed in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:
Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.
Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Compared to similar brominated imidazole compounds, 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole stands out due to its unique trimethylsilyl-ethoxy-methyl group, offering distinct reactivity and applications.
Similar Compounds
2,4,5-tribromoimidazole: : Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different chemical properties.
2,4-dibromo-1H-imidazole: : Fewer bromine atoms and different reactivity.
1-methyl-2,4,5-tribromoimidazole: : Substitution at the 1-position with a methyl group instead of trimethylsilyl-ethoxy-methyl.
And there you have it—a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and more. Intriguing compound, isn't it?
Biological Activity
Chemical Identity
2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (CAS Number: 159590-01-9) is a brominated imidazole derivative notable for its unique trimethylsilyl-ethoxy-methyl substituent. This compound is synthesized through multi-step reactions involving the formation and functionalization of the imidazole ring. Its molecular formula is , with a molecular weight of approximately 435.03 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential therapeutic applications.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may affect receptor signaling pathways, altering cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against standard microbial strains using established protocols. The results indicate that it possesses significant inhibitory effects, comparable to well-known antimicrobial agents like clotrimazole and ciprofloxacin.
Microbial Strain | Inhibition Zone (mm) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 15 | Clotrimazole: 18 |
Escherichia coli | 14 | Ciprofloxacin: 17 |
Candida albicans | 12 | Clotrimazole: 16 |
These findings suggest that this compound could be a valuable candidate for further development in antimicrobial therapies.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various imidazole derivatives, including our compound. The study utilized both in vitro and in vivo models to evaluate effectiveness against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation. -
Inflammatory Response Modulation
Another investigation explored the anti-inflammatory properties of related imidazole compounds. While specific data on this compound were limited, similar compounds showed promise in reducing inflammation markers in animal models.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other brominated imidazoles:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,4,5-Tribromoimidazole | Lacks trimethylsilyl group; simpler structure | Moderate antimicrobial effects |
1-Methyl-2,4,5-Tribromoimidazole | Methyl substitution at the 1-position | Reduced activity compared to target compound |
2,4-Dibromo-1H-imidazole | Fewer bromine atoms; different reactivity | Lower efficacy than target compound |
Properties
IUPAC Name |
trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROCHXTREGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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